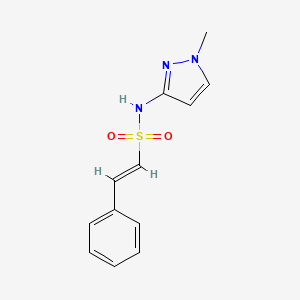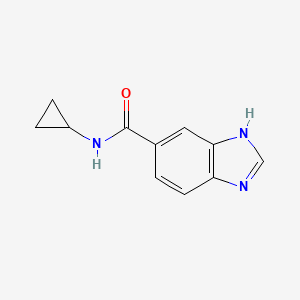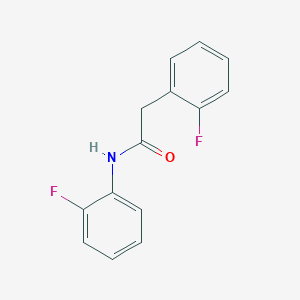
N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide, also known as MPPES, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPES is a sulfonamide derivative that contains a pyrazole ring and a phenylethene moiety. It has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit interesting biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide is not fully understood. However, it has been proposed that N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide may exert its biological effects by modulating various signaling pathways in cells. For example, N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been found to exhibit interesting biochemical and physiological effects. For example, N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines in cells. N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has also been found to inhibit the growth and proliferation of cancer cells. Additionally, N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit interesting biological activities. However, N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide also has some limitations. For example, its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
Direcciones Futuras
There are several future directions for research on N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide. One potential area of research is the development of N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the investigation of the potential anti-inflammatory and anti-cancer properties of N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide in vivo. Additionally, further studies are needed to characterize the potential toxicity and side effects of N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide.
Métodos De Síntesis
N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been synthesized using various methods, including the reaction of 1-methyl-3-(phenylsulfonyl)-1H-pyrazole with phenylacetylene. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is purified using column chromatography and characterized using spectroscopic techniques, such as NMR and IR spectroscopy.
Propiedades
IUPAC Name |
(E)-N-(1-methylpyrazol-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-15-9-7-12(13-15)14-18(16,17)10-8-11-5-3-2-4-6-11/h2-10H,1H3,(H,13,14)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDAKZKOQCZTTH-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7470360.png)

![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)
![1-[(1-Butyltetrazol-5-yl)methyl]-2-methylbenzimidazole](/img/structure/B7470393.png)

![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)
![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)


![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)


